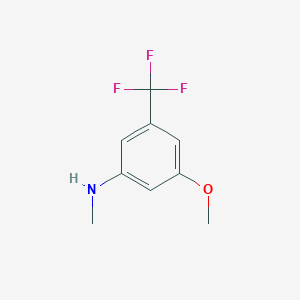
3-methoxy-N-methyl-5-(trifluoromethyl)aniline
Vue d'ensemble
Description
3-Methoxy-N-methyl-5-(trifluoromethyl)aniline is a chemical compound used in the synthesis of spleen tyrosine kinase inhibitors based on the phenylamino pyrimidine thiazole .
Molecular Structure Analysis
The molecular formula of this compound is C8H8F3NO . The InChI code for the compound is 1S/C9H10F3NO/c1-13-7-3-6 (9 (10,11)12)4-8 (5-7)14-2/h3-5,13H,1-2H3 .Applications De Recherche Scientifique
Diagnostic and Therapeutic Applications
3-methoxy-N-methyl-5-(trifluoromethyl)aniline and its derivatives have been researched for potential applications in medical diagnostics and therapeutics. A study focused on the synthesis and tissue distribution of N-[2-(hydroxyethoxy)methyl]-5-[3H]methyluracil, a tritium-labelled acyclonucleoside, for evaluating its potential as a tumor diagnostic agent. Although it showed specific activity and discernible tissue distribution, its suitability for LL carcinoma diagnosis was limited due to low tumor uptake and rapid urinary elimination (Lee et al., 1985). Another study highlighted the induction of hepatic microsomal drug-metabolizing enzymes by sulfur-containing metabolites of chlorinated benzenes in rats, indicating potential implications in metabolic processes (Kimura et al., 1983).
Biochemical and Molecular Studies
The compound's derivatives have been used in biochemical studies. For example, aniline and its derivatives have been studied for their effect on haematotoxicity and pharmacokinetics in rats, revealing that metabolic N-hydroxylation of their amino groups could lead to haematotoxic effects (Miura et al., 2021). This information can be crucial for understanding the toxicity and safe application of these compounds in biomedical research.
Application in Drug Discovery
Several studies have highlighted the potential therapeutic applications of compounds structurally related to this compound. Research into compounds like 2-methoxy-4-nitroaniline has suggested its role as a selective inducer of cytochrome P450IA2 (CYP1A2) in rat liver, hinting at its potential in drug discovery and understanding drug metabolism (Degawa et al., 1995).
Mécanisme D'action
Target of Action
It has been used in the synthesis of spleen tyrosine kinase inhibitors , suggesting that it may interact with enzymes such as tyrosine kinases.
Mode of Action
Molecules with a -cf3 group have been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Given its use in the synthesis of spleen tyrosine kinase inhibitors , it may impact pathways involving tyrosine kinases, which play crucial roles in cell signaling.
Result of Action
Given its use in the synthesis of spleen tyrosine kinase inhibitors , it may contribute to the inhibition of tyrosine kinases, potentially impacting cell signaling pathways.
Propriétés
IUPAC Name |
3-methoxy-N-methyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-13-7-3-6(9(10,11)12)4-8(5-7)14-2/h3-5,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHVQFZGEMKTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC(=C1)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B3094758.png)
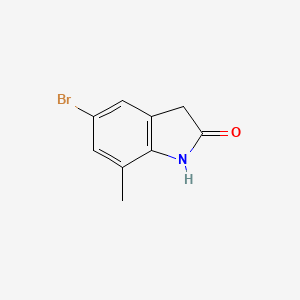
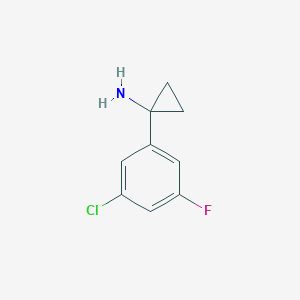
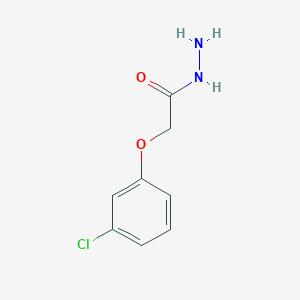


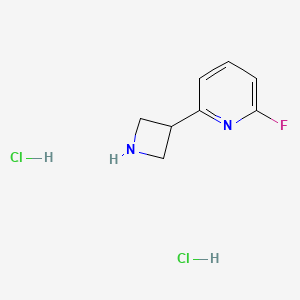
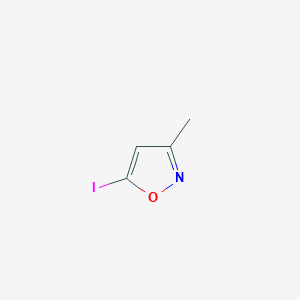
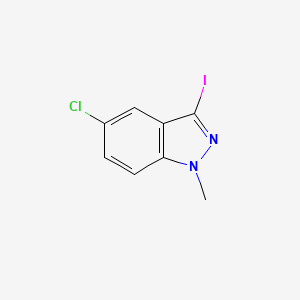
![Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3094821.png)
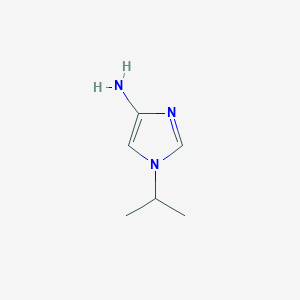
![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3094845.png)
